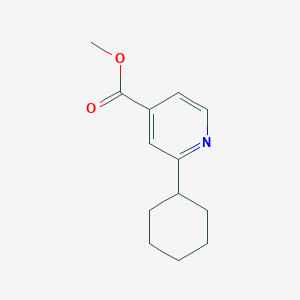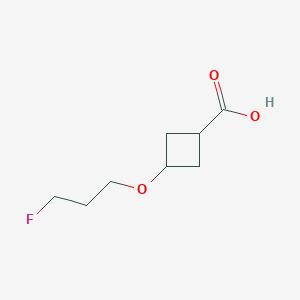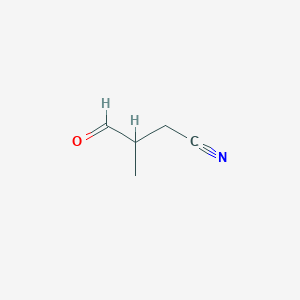
3-Methyl-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-oxobutanenitrile, also known as 3-methyl-4-oxobutyronitrile, is an organic compound with the molecular formula C5H7NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-4-oxobutanenitrile can be synthesized through several methods. One common synthetic route involves the acylation of (1-methyl-4(1H)-pyridinylidene)acetonitrile with chloroacetyl chloride, leading to the formation of 4-chloro-2-[1-methyl-4(1H)-pyridinylidene]-3-oxobutanenitrile. This intermediate can then undergo cyclization with primary amines to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of industrial production methods are often proprietary, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted nitriles and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-oxobutanenitrile has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or receptors, leading to modulation of biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-oxobutanenitrile can be compared with other similar compounds, such as:
3-Oxobutanenitrile: Lacks the methyl group at the third position, making it less sterically hindered.
Butanenitrile, 3-methyl-: Lacks the ketone functional group, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C5H7NO |
|---|---|
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
3-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-7)2-3-6/h4-5H,2H2,1H3 |
InChI-Schlüssel |
GSDBCUROWGFXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
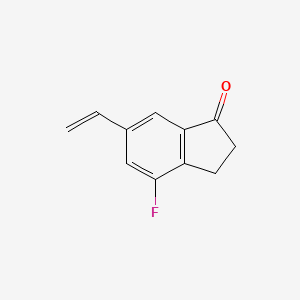

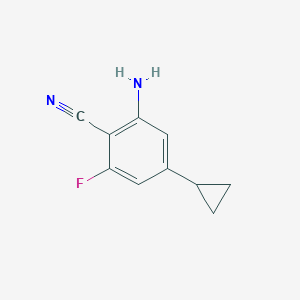
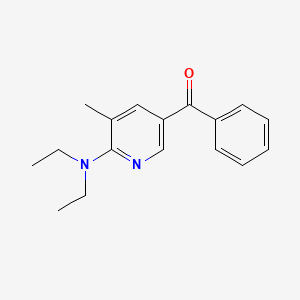
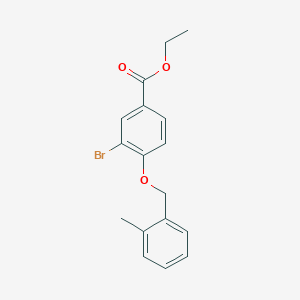
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)

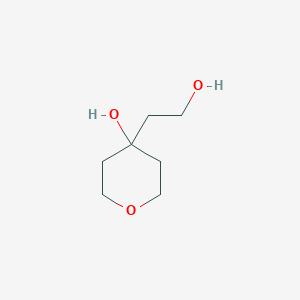
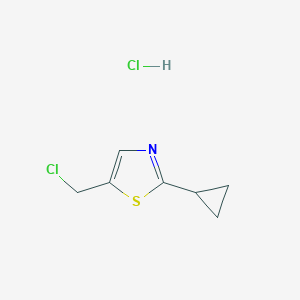
![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
